molecular formula C22H35ClN2O3 B12782376 Carbamic acid, (2-(octyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride CAS No. 151643-52-6

Carbamic acid, (2-(octyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride

Cat. No.: B12782376
CAS No.: 151643-52-6
M. Wt: 411.0 g/mol
InChI Key: AEAMOJCKEIDGRV-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(octyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a chemical compound with the molecular formula C22H35ClN2O3. It is known for its unique structure, which includes a carbamate group and an azabicyclo octane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(octyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride typically involves the reaction of 2-(octyloxy)phenyl isocyanate with 1-azabicyclo(2.2.2)oct-3-ol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(octyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, (2-(octyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(octyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in various physiological effects, including enhanced neurotransmission and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
  • Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
  • Carbamic acid, (2-(butoxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride

Uniqueness

Carbamic acid, (2-(octyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is unique due to its specific octyloxy substituent, which may confer distinct physicochemical properties and biological activities compared to its analogs. The length and nature of the alkyl chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

151643-52-6

Molecular Formula

C22H35ClN2O3

Molecular Weight

411.0 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl N-(2-octoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C22H34N2O3.ClH/c1-2-3-4-5-6-9-16-26-20-11-8-7-10-19(20)23-22(25)27-21-17-24-14-12-18(21)13-15-24;/h7-8,10-11,18,21H,2-6,9,12-17H2,1H3,(H,23,25);1H

InChI Key

AEAMOJCKEIDGRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl

Origin of Product

United States

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